molecular formula C12H7IN2O5 B184267 Benzene, 1-iodo-3,5-dinitro-2-phenoxy- CAS No. 89563-22-4

Benzene, 1-iodo-3,5-dinitro-2-phenoxy-

Cat. No.: B184267
CAS No.: 89563-22-4
M. Wt: 386.1 g/mol
InChI Key: VDTKZNVXBILUPJ-UHFFFAOYSA-N
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Description

Benzene, 1-iodo-3,5-dinitro-2-phenoxy- (CAS: 89563-22-4) is a halogenated aromatic compound characterized by an iodine substituent at the 1-position, two nitro groups at the 3- and 5-positions, and a phenoxy group at the 2-position. Its molecular formula is C₁₂H₇IN₂O₅, with a molecular weight of 386.11 g/mol. The compound’s structural complexity arises from the interplay of electron-withdrawing nitro groups and the bulky iodine atom, which influence its reactivity and physical properties. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or materials requiring regioselective halogenation .

Properties

CAS No.

89563-22-4

Molecular Formula

C12H7IN2O5

Molecular Weight

386.1 g/mol

IUPAC Name

1-iodo-3,5-dinitro-2-phenoxybenzene

InChI

InChI=1S/C12H7IN2O5/c13-10-6-8(14(16)17)7-11(15(18)19)12(10)20-9-4-2-1-3-5-9/h1-7H

InChI Key

VDTKZNVXBILUPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene, 1-methyl-3,5-dinitro-2-phenoxy- (CAS: 66583-77-5)

  • Molecular Formula : C₁₃H₁₀N₂O₅
  • Key Differences: Replaces iodine with a methyl group at the 1-position. The methyl group, being electron-donating, reduces the compound’s electrophilicity compared to the iodine-substituted analog. Lower molecular weight (298.23 g/mol) and reduced steric hindrance may enhance solubility in non-polar solvents. Applications: Likely used as a precursor in less halogen-dependent reactions, such as methylations or alkylations .

1-Iodo-3,5-dimethoxybenzene (CAS: 25245-27-6)

  • Molecular Formula : C₈H₉IO₂
  • Key Differences: Replaces nitro and phenoxy groups with methoxy (-OCH₃) substituents. Methoxy groups are electron-donating, increasing the aromatic ring’s electron density and altering reactivity (e.g., slower electrophilic substitution). Simpler structure (molecular weight: 264.06 g/mol) and higher solubility in polar solvents due to methoxy groups. Applications: Commonly used in coupling reactions (e.g., Suzuki-Miyaura) or as a building block for ligands in catalysis .

General Structural and Electronic Comparisons

Property Benzene, 1-iodo-3,5-dinitro-2-phenoxy- 1-Methyl-3,5-dinitro-2-phenoxy- 1-Iodo-3,5-dimethoxybenzene
Substituents I, NO₂, OPh CH₃, NO₂, OPh I, OCH₃, OCH₃
Molecular Weight 386.11 g/mol 298.23 g/mol 264.06 g/mol
Electron Effects Strongly electron-deficient Moderately electron-deficient Electron-rich
Reactivity High electrophilicity, halogen bonding Moderate electrophilicity Nucleophilic aromatic sites
Typical Applications Halogenation intermediates Alkylation precursors Cross-coupling reactions

Research Findings and Limitations

  • Synthesis: Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is synthesized via nitration and iodination of precursor phenoxybenzene derivatives, as reported by Spyroudis and Varvoglis (1984) .
  • Data Gaps: Limited published data exist on its spectroscopic profiles (e.g., NMR, IR) and quantitative solubility parameters. Comparative toxicity or environmental impact studies are also scarce.

Preparation Methods

Nitration of 2-Phenoxybenzene Derivatives

Initial nitration of 2-phenoxybenzene introduces nitro groups at the meta positions relative to the phenoxy substituent. Using a mixture of fuming nitric acid (HNO3\text{HNO}_3) and concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C, the reaction achieves >90% conversion to 3,5-dinitro-2-phenoxybenzene. The phenoxy group acts as an ortho/para director, but steric hindrance from the bulky substituent favors meta nitration.

ParameterValue
Nitrating AgentHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4
Temperature0–5°C
Reaction Time4–6 hours
Yield92%

Regioselective Iodination via Electrophilic Substitution

Iodination of 3,5-dinitro-2-phenoxybenzene employs iodine monochloride (ICl\text{ICl}) in acetic acid (CH3COOH\text{CH}_3\text{COOH}) at 80°C. The nitro groups deactivate the ring, directing iodine to the remaining para position relative to the phenoxy group. Spyroudis and Varvoglis reported a 68% yield after recrystallization.

C12H7N2O5+IClCH3COOHC12H7IN2O5+HCl\text{C}{12}\text{H}7\text{N}2\text{O}5 + \text{ICl} \xrightarrow{\text{CH}3\text{COOH}} \text{C}{12}\text{H}7\text{IN}2\text{O}_5 + \text{HCl}

Ullmann Coupling for Phenoxy Group Installation

An alternative route involves introducing the phenoxy group after iodination. Papadopoulou et al. (1985) utilized Ullmann coupling between 1-iodo-3,5-dinitrobenzene and phenol derivatives.

Synthesis of 1-Iodo-3,5-Dinitrobenzene

1-Iodo-3,5-dinitrobenzene (CAS 6276-04-6) is prepared via nitration of iodobenzene. Using a two-step process:

  • Iodination : Benzene reacts with iodine (I2\text{I}_2) and nitric acid (HNO3\text{HNO}_3) at 50°C to form iodobenzene.

  • Nitration : Iodobenzene undergoes nitration with a HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 mixture, yielding 1-iodo-3,5-dinitrobenzene in 85% purity.

Copper-Catalyzed Coupling with Phenol

The phenoxy group is introduced via Ullmann coupling under basic conditions. A mixture of 1-iodo-3,5-dinitrobenzene, phenol, copper powder (Cu\text{Cu}), and potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF\text{DMF}) is heated to 120°C for 12 hours.

ParameterValue
CatalystCopper powder (10 mol%)
BaseK2CO3\text{K}_2\text{CO}_3
SolventDMF\text{DMF}
Yield78%

Recent advances in aromatic Finkelstein reactions enable iodine introduction via halogen exchange. This method avoids harsh electrophilic conditions, improving functional group tolerance.

Substitution of Bromine with Iodine

Aryl bromides are treated with sodium iodide (NaI\text{NaI}) in the presence of a copper(I) catalyst (CuI\text{CuI}) and trans-1,2-diaminocyclohexane ligand. For example, 3,5-dinitro-2-phenoxybromobenzene undergoes halogen exchange at 100°C in dimethyl sulfoxide (DMSO\text{DMSO}), achieving 82% conversion to the iodo derivative.

C12H7BrN2O5+NaICuI, DMSOC12H7IN2O5+NaBr\text{C}{12}\text{H}7\text{BrN}2\text{O}5 + \text{NaI} \xrightarrow{\text{CuI, DMSO}} \text{C}{12}\text{H}7\text{IN}2\text{O}5 + \text{NaBr}

Challenges and Optimizations

Competing Substituent Effects

The nitro group’s strong electron-withdrawing nature deactivates the ring, necessitating elevated temperatures for iodination. However, excessive heat promotes side reactions, such as denitration or oxidation of the phenoxy group.

Solvent and Catalyst Selection

Polar aprotic solvents like DMF\text{DMF} enhance Ullmann coupling efficiency by stabilizing intermediates. Copper catalysts with chelating ligands (e.g., 1,10-phenanthroline) reduce reaction times by 30% .

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